molecular formula C8H7Cl2NO2 B3029036 2-amino-2-(2,5-dichlorophenyl)acetic Acid CAS No. 500695-97-6

2-amino-2-(2,5-dichlorophenyl)acetic Acid

Cat. No. B3029036
M. Wt: 220.05 g/mol
InChI Key: GIXVDSMZGIUWPA-UHFFFAOYSA-N
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Description

“2-amino-2-(2,5-dichlorophenyl)acetic Acid” is a chemical compound with a molecular formula of C8H8Cl3NO2 . It is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) .


Molecular Structure Analysis

The molecular structure of “2-amino-2-(2,5-dichlorophenyl)acetic Acid” consists of a dichlorophenyl group attached to an acetic acid molecule via an amino linkage . The molecule has a molecular weight of 256.50 .

Scientific Research Applications

Herbicide and Environmental Studies

2-Amino-2-(2,5-dichlorophenyl)acetic Acid, also known as 2,4-dichlorophenoxyacetic acid (2,4-D), is primarily recognized as a herbicide used extensively in agricultural and urban settings for pest control. Studies have highlighted its toxicological impact and the mechanisms of its mutagenicity. The USA, Canada, and China are the leading contributors to research in this field, focusing on areas like toxicology, biochemical and molecular biology. Key research trends include examining 2,4-D's occupational risk, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target species, particularly in aquatic environments. The importance of understanding gene expression and the need for future research focusing on molecular biology, exposure assessment in vertebrates, and pesticide degradation studies are emphasized to advance the field and formulate more effective regulations and policies (Zuanazzi et al., 2020).

Microbial Biodegradation

The behavior of 2,4-D in agricultural environments, especially its degradation by microorganisms, is a significant area of study. Microorganisms play a crucial role in mitigating environmental pollution by degrading 2,4-D, thus safeguarding public health. The review highlights the importance of microbial remediation processes in preventing environmental pollution and ensuring the health of the population (Magnoli et al., 2020).

Wastewater Treatment

The pesticide production industry generates high-strength wastewater containing toxic pollutants like 2,4-D. The paper discusses the treatment options for reclaiming such wastewater to prevent these pesticides from entering natural environments and water sources. Biological processes and granular activated carbon are highlighted as effective treatment methods. This research is critical in ensuring that treated effluents meet regulatory standards and in providing a basis for process design, efficiencies, or cost evaluations (Goodwin et al., 2018).

properties

IUPAC Name

2-amino-2-(2,5-dichlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXVDSMZGIUWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(2,5-dichlorophenyl)acetic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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